molecular formula C8H13N3O2 B13472675 Ethyl 2-amino-2-(1-methyl-1h-imidazol-5-yl)acetate

Ethyl 2-amino-2-(1-methyl-1h-imidazol-5-yl)acetate

Cat. No.: B13472675
M. Wt: 183.21 g/mol
InChI Key: AIFWBTGSAQOBPV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate is an imidazole-based compound characterized by a central imidazole ring substituted with a methyl group at the 1-position and an ethyl ester-linked aminoacetate moiety at the 2-position.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 2-amino-2-(3-methylimidazol-4-yl)acetate

InChI

InChI=1S/C8H13N3O2/c1-3-13-8(12)7(9)6-4-10-5-11(6)2/h4-5,7H,3,9H2,1-2H3

InChI Key

AIFWBTGSAQOBPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=CN1C)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves nucleophilic substitution or alkylation reactions where the imidazole nitrogen acts as a nucleophile attacking an electrophilic carbon center, such as in chloroacetate esters. This results in the formation of the amino acid ester linked to the imidazole ring.

Detailed Synthetic Route from Sarcosine Ethyl Ester Hydrochloride (Patent CN110746459A)

One documented method involves a multi-step process starting from sarcosine ethyl ester hydrochloride:

Step Reagents & Conditions Description Yield
1 Sarcosine ethyl ester hydrochloride (200 g, 1.3 mol), methyl formate (2 L), sodium hydride (182 g, 60%, 4.5 mol, 3.5 eq), room temperature, 1 hour Formation of intermediate by reaction of sarcosine ethyl ester with methyl formate in the presence of sodium hydride Intermediate obtained
2 Concentration followed by addition of ethanol (1 L) and concentrated hydrochloric acid (800 mL), reflux 1 hour Esterification and conversion steps Reaction mixture processed
3 Adjust pH to 3-4 with 2N NaOH, add cyanamide (109 g, 2.6 mol, 2 eq), reflux 2 hours Cyclization to form 1-methyl-2-amino-1H-imidazole-5-carboxylic acid methyl ester 40% yield (80 g, 0.52 mol)

This method produces 1-methyl-2-amino-1H-imidazole-5-carboxylic acid methyl ester, an intermediate closely related to Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate, which can be further transformed into the target compound by esterification or other functional group modifications.

Nucleophilic Substitution of Imidazole Nitrogen on Chloroacetate Derivatives

A common approach involves the nucleophilic attack of the imidazole nitrogen on an electrophilic chloroacetate ester:

Step Reagents & Conditions Description
1 1-Methylimidazole derivative + ethyl chloroacetate, base (e.g., sodium hydride or potassium carbonate), solvent (e.g., DMF or ethanol), room temperature or reflux Alkylation of imidazole nitrogen with ethyl chloroacetate
2 Neutralization and purification (e.g., extraction, crystallization) Isolation of this compound

This method exploits the nucleophilicity of the imidazole nitrogen and the electrophilicity of the chloroacetate ester carbon, yielding the amino acid ester after workup. The reaction conditions such as solvent choice, temperature, and base affect yield and purity.

Comparative Synthesis of Related Imidazole Esters

For context, ethyl 2-(2-amino-1H-imidazol-1-yl)acetate, a closely related compound, is synthesized similarly by alkylation of imidazole with ethyl chloroacetate, demonstrating the general applicability of this nucleophilic substitution approach in imidazole chemistry.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Product Yield Reference
Multi-step from sarcosine ethyl ester hydrochloride Sarcosine ethyl ester hydrochloride, methyl formate, cyanamide Sodium hydride, HCl, NaOH, K2CO3 Room temp to reflux, pH adjustments 1-methyl-2-amino-1H-imidazole-5-carboxylic acid methyl ester (precursor) 40%
Nucleophilic substitution 1-methylimidazole + ethyl chloroacetate Base (NaH, K2CO3), solvent (DMF, ethanol) Room temp to reflux This compound Variable, optimized by conditions

Analytical and Purification Techniques

  • Purification: Extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, concentration under reduced pressure, and recrystallization (e.g., with methyl tert-butyl ether or ethanol).
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and melting point determination are standard to confirm structure and purity.

Research Findings and Notes

  • The compound’s synthesis is sensitive to pH and temperature, requiring careful control during cyclization and esterification steps.
  • The nucleophilic substitution method is preferred for its straightforwardness and adaptability to scale-up.
  • Yields vary depending on reagent purity, solvent choice, and reaction time; optimization studies are recommended for industrial applications.
  • The compound serves as an important intermediate in the synthesis of biologically active imidazole derivatives, which have potential enzyme inhibitory and receptor modulation properties.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole ring’s nitrogen atoms and the amino group participate in nucleophilic substitutions. For example:

  • Alkylation/Acylation :
    The compound reacts with acylating agents like ethyl bromoacetate or chloroacetate under basic conditions. The nitrogen in the imidazole ring acts as a nucleophile, attacking electrophilic carbons to form alkylated intermediates.

    Reaction TypeReagents/ConditionsProduct
    AlkylationEthyl bromoacetate, base, 60–80°C, 4–6 hrsSubstituted imidazole derivatives
    AcylationAcetyl chloride, triethylamine, RTAcetylated amine product

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to yield carboxylic acid derivatives:

  • Acidic/Basic Hydrolysis :
    Treatment with NaOH (2M) or HCl (1M) at reflux converts the ester to 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetic acid. Acidic conditions favor protonation of the leaving group, while basic conditions deprotonate hydroxyl nucleophiles .

    RCOOEt+H2OH+or OHRCOOH+EtOH\text{RCOOEt} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{EtOH}

Multicomponent Reactions (MCRs)

The compound serves as a precursor in MCRs for synthesizing polyheterocycles. For instance:

  • Triazine Formation :
    Reacting with trialkyl orthoesters and cyanamide under microwave irradiation (160°C, 35 min) in ethyl acetate yields 4-aminoimidazo[1,2-a] triazines .

    Starting MaterialReagentsProductYield
    Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetateTrimethyl orthoacetate, cyanamideImidazo-triazine derivatives~60–75%

Condensation Reactions

The amino group facilitates condensations:

  • Schiff Base Formation :
    Reacting with aldehydes (e.g., benzaldehyde) in ethanol under reflux forms Schiff bases. This is confirmed by IR spectroscopy (C=N stretch at ~1640 cm⁻¹).

Cyclization Reactions

Intramolecular cyclization is observed under specific conditions:

  • Lactam Formation :
    Heating in DMF at 120°C induces cyclization to form a six-membered lactam ring, verified by 13C NMR^{13}\text{C NMR} (carbonyl signal at δ ~170 ppm).

Functional Group Interconversion

  • Amide Formation :
    The ester reacts with amines (e.g., morpholine) via aminolysis, catalyzed by DCC/DMAP, to produce amides .

Electrophilic Aromatic Substitution

The imidazole ring undergoes electrophilic substitution:

  • Nitration :
    Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position of the imidazole ring.

Photochemical Reactions

UV irradiation in the presence of benzophenone generates radicals, leading to dimerization products.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to the heme iron atom, leading to the inhibition of drug metabolism .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate, differing primarily in substituents on the imidazole ring or adjacent functional groups:

Compound Name Key Substituents/Ring Modifications Molecular Weight Key Properties/Applications Reference
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate (CAS 1355740-34-9) Fused pyrroloimidazole ring 237.27 Potential CNS activity due to bicyclic structure
Ethyl 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]acetate Nitro group at 5-position, hydroxymethyl at 2-position 243.21 Higher reactivity (nitro group); antimicrobial applications
Ethyl 2-([1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl)acetate Benzyl group, sulfanyl linkage 306.38 Enhanced lipophilicity (LogP ~2.5); enzyme inhibition
Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile Benzimidazole core, nitrile group 228.25 Antiparasitic activity; MP 119–120°C
5-(2-Aminoethyl)-1H-imidazol-2-amine Aminoethyl side chain, no ester group 140.18 High PSA (80.72); potential for transmembrane transport

Key Observations :

  • Functional Groups: The nitro group in Ethyl 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]acetate introduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions compared to the electron-donating amino group in the target compound .
  • Lipophilicity : The benzyl and sulfanyl groups in Ethyl 2-([1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl)acetate significantly increase LogP, suggesting better membrane permeability than the target compound .

Q & A

Q. What synthetic routes are recommended for Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of imidazole derivatives with ethyl glycinate precursors. For example, hydroxylamine hydrochloride and ethyl carbonocyanidate in DMF under basic conditions (K3_3PO4_4) yield intermediates like ethyl 2-amino-2-(hydroxyimino)acetate, which can be further functionalized . Optimization includes:
  • Temperature : Reactions often require heating (e.g., 90°C for 1 hour).
  • Solvent Choice : Polar aprotic solvents like DMF enhance reactivity.
  • Catalyst/Base : Strong bases (e.g., K3_3PO4_4) improve nucleophilic substitution efficiency.
    Key Parameters Table :
StepReagentsSolventTemperatureYield
1Hydroxylamine HCl, K3_3PO4_4DMF90°C78%
23,5-diamino-1,2,4-triazole, ethanolEthanolReflux~70%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves molecular geometry and hydrogen bonding networks. For example, monoclinic unit cell parameters and H-bonding interactions (N–H···N) were determined using SHELXL refinement .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., imidazole methyl and ethoxycarbonyl groups).
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

  • Methodological Answer : Discrepancies in anisotropic displacement parameters or H-bonding networks can be resolved using:
  • SHELXL : Apply restraints (e.g., N–H bond distance = 0.88 ± 0.01 Å) and validate via R-factor convergence .
  • PLATON/ADDSYM : Check for missed symmetry elements or twinning .
  • WinGX : Visualize residual electron density peaks and adjust occupancy factors .

Q. What strategies analyze hydrogen bonding's impact on molecular packing in imidazole derivatives?

  • Methodological Answer :
  • Use ORTEP to generate anisotropic displacement ellipsoid plots and identify intermolecular interactions .
  • Mercury CSD : Analyze packing diagrams to correlate H-bonding (e.g., N–H···N) with crystal stability. For example, ribbons along the a-axis in monoclinic systems stabilize layered structures .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···H, H···O/N contacts) .

Q. How can computational methods predict reactivity in nucleophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for nucleophilic attack at the ethoxycarbonyl group. Software like Gaussian or ORCA can model charge distribution and frontier molecular orbitals (HOMO/LUMO) .
  • MD Simulations : Study solvation effects (e.g., DMF vs. ethanol) on reaction pathways .
  • QSAR Models : Correlate substituent electronic effects (e.g., methyl group on imidazole) with reaction rates .

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